molecular formula C25H28O5 B12340951 (3E,7Z,9R,11E,13E,14aR,17S,18aS)-6,9,10,14a,17,18-hexahydro-9-hydroxy-13,14a,16,17-tetramethyl-4,7-etheno-3,18a-methano-2H,18aH-1,5-benzodioxacyclohexadecin-2,19-dione

(3E,7Z,9R,11E,13E,14aR,17S,18aS)-6,9,10,14a,17,18-hexahydro-9-hydroxy-13,14a,16,17-tetramethyl-4,7-etheno-3,18a-methano-2H,18aH-1,5-benzodioxacyclohexadecin-2,19-dione

Cat. No.: B12340951
M. Wt: 408.5 g/mol
InChI Key: SWMOMSBFRQXQAA-CZTBYGTHSA-N
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Description

. This compound has garnered significant interest due to its potent biological activities, particularly its antitumor properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthetic route typically starts with the construction of the core structure, followed by the addition of hydroxyl and methyl groups under specific reaction conditions .

Industrial Production Methods

Industrial production of Spirohexenolide A is primarily achieved through fermentation processes using Streptomyces platensis. The fermentation broth is then subjected to extraction and purification steps to isolate the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

Spirohexenolide A undergoes several types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form hydroxyl groups.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various hydroxylated and methylated derivatives of Spirohexenolide A, which exhibit different biological activities .

Scientific Research Applications

Spirohexenolide A has a wide range of scientific research applications, including:

Mechanism of Action

Spirohexenolide A exerts its effects by binding to human macrophage migration inhibitory factor (MIF), inhibiting its cellular uptake and lysosomal localization. This interaction disrupts the normal function of MIF, leading to the inhibition of cancer cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    Spirohexenolide B: Another metabolite isolated from with similar structure and biological activity.

    Spiroketal Compounds: A class of compounds with a spiroketal core, exhibiting various biological activities.

Uniqueness

Spirohexenolide A is unique due to its specific binding affinity to MIF and its potent antitumor activity across a range of cancer cell lines. Its structural complexity and the presence of multiple functional groups also contribute to its distinct chemical and biological properties .

Properties

Molecular Formula

C25H28O5

Molecular Weight

408.5 g/mol

IUPAC Name

(1E,5S,7S,10S,11Z,13Z,16R,17E)-16-hydroxy-7,8,10,12-tetramethyl-4,20-dioxatetracyclo[16.2.2.12,5.05,10]tricosa-1,8,11,13,17,21-hexaene-3,23-dione

InChI

InChI=1S/C25H28O5/c1-15-6-5-7-19(26)10-18-8-9-20(29-14-18)21-22(27)25(30-23(21)28)13-17(3)16(2)12-24(25,4)11-15/h5-6,8-12,17,19,26H,7,13-14H2,1-4H3/b6-5-,15-11-,18-10+,21-20+/t17-,19+,24+,25+/m0/s1

InChI Key

SWMOMSBFRQXQAA-CZTBYGTHSA-N

Isomeric SMILES

C[C@H]1C[C@@]23C(=O)/C(=C\4/C=C/C(=C\[C@@H](C/C=C\C(=C/[C@@]2(C=C1C)C)\C)O)/CO4)/C(=O)O3

Canonical SMILES

CC1CC23C(=O)C(=C4C=CC(=CC(CC=CC(=CC2(C=C1C)C)C)O)CO4)C(=O)O3

Origin of Product

United States

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